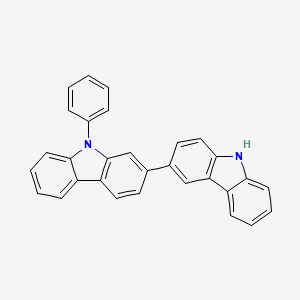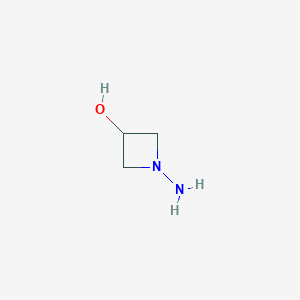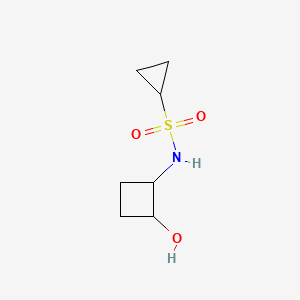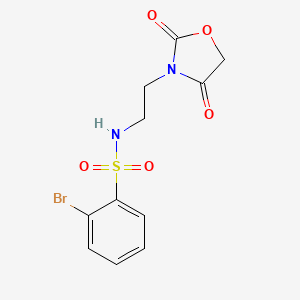
3-(6-((3-(4-(4-méthoxyphényl)pipérazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tétrahydroquinazoline-7-carboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C30H39N5O6 and its molecular weight is 565.671. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaisons carbone-carbone qui implique le couplage croisé de composés organoborés avec des halogénures organiques ou des pseudohalogénures. Cette réaction est catalysée par le palladium et a trouvé une large application en chimie synthétique. Le succès du couplage SM réside dans ses conditions de réaction douces, sa tolérance aux groupes fonctionnels et sa nature écologiquement bénéfique .
Mécanisme::Le composé sert probablement de réactif organoboré dans les réactions de couplage SM. Sa stabilité et sa réactivité en font un outil précieux pour la construction de molécules complexes.
Nouveaux dérivés de triazole
La structure du composé suggère qu’il contient un cycle triazole. Les triazoles présentent des activités biologiques diverses, notamment des propriétés antimicrobiennes, antivirales et anticancéreuses. Les chercheurs pourraient explorer la synthèse et l’évaluation biologique de nouveaux dérivés de triazole basés sur ce composé .
Potentiel anticancéreux
Étant donné la présence d’une portion pipérazine, ce composé pourrait être étudié pour son activité cytotoxique contre les cellules cancéreuses. Les approches computationnelles, telles que la modélisation moléculaire et les simulations de dynamique moléculaire, peuvent prédire ses interactions avec les cibles liées au cancer .
Propriétés
Numéro CAS |
896386-01-9 |
|---|---|
Formule moléculaire |
C30H39N5O6 |
Poids moléculaire |
565.671 |
Nom IUPAC |
methyl 3-[6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C30H39N5O6/c1-40-24-11-9-23(10-12-24)34-19-17-33(18-20-34)15-6-14-31-27(36)7-4-3-5-16-35-28(37)25-13-8-22(29(38)41-2)21-26(25)32-30(35)39/h8-13,21H,3-7,14-20H2,1-2H3,(H,31,36)(H,32,39) |
Clé InChI |
ZZWDNCLNOWWYBS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2421845.png)


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2421851.png)




![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-cyanobenzamide](/img/structure/B2421859.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2421861.png)

